
1,2-di-(9Z-hexadecenoyl)-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG(16:1(9Z)/16:1(9Z)/0:0), also known as DAG(16:1/16:1) or diacylglycerol, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/16:1(9Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/16:1(9Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/16:1(9Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/16:1(9Z)/0:0) is primarily located in the membrane (predicted from logP). DG(16:1(9Z)/16:1(9Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(16:1(9Z)/16:1(9Z)/0:0) can be biosynthesized from PA(16:1(9Z)/16:1(9Z)); which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(16:1(9Z)/16:1(9Z)/0:0) and palmitoleyl-CoA can be converted into TG(16:1(9Z)/16:1(9Z)/16:1(9Z))[iso]; which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:1(9Z)/16:1(9Z)/0:0) can be biosynthesized from PA(16:1(9Z)/16:1(9Z)); which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(16:1(9Z)/16:1(9Z)/0:0) and stearoyl-CoA can be converted into TG(16:1(9Z)/16:1(9Z)/18:0)[iso3]; which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:1(9Z)/16:1(9Z)/0:0) can be biosynthesized from PA(16:1(9Z)/16:1(9Z)); which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(16:1(9Z)/16:1(9Z)/0:0) and cis-vaccenoyl-CoA can be converted into TG(16:1(9Z)/16:1(9Z)/18:1(11Z)); which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, DG(16:1(9Z)/16:1(9Z)/0:0) is involved in phosphatidylethanolamine biosynthesis pe(16:1(9Z)/16:1(9Z)) pathway and phosphatidylcholine biosynthesis PC(16:1(9Z)/16:1(9Z)) pathway. DG(16:1(9Z)/16:1(9Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/16:1(9Z)/20:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/16:1(9Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/16:1(9Z)/18:0) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/16:1(9Z)/18:1(11Z)) pathway.
1,2-di-palmitoleoyl-2-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoleoyl. It has a role as a mouse metabolite. It derives from a palmitoleic acid.
Applications De Recherche Scientifique
Application in Marine Microalgae
1,2-di-(9Z-hexadecenoyl)-sn-glycerol has been identified in marine microalgae. For instance, a study isolated new galactopyranosyldiacylglycerols from the marine bacillariophycean microalga Nitzschia sp., which included a compound structurally determined as this compound. This highlights the compound's presence in marine biology and its potential role in the study of microalgae lipid composition (Son et al., 2001).
Enzymatic Conversion in Plant Lipids
The compound's enzymatic properties have been explored, particularly in plant lipid studies. A research paper discusses the enzymatic conversion of a similar compound, providing insights into its behavior and potential applications in biochemistry and plant lipid research (Heinz et al., 1979).
In Glycolipids
Another study identified this compound in glycolipids isolated from the leaves of Byrsonima crassifolia. This points to its role in the structural and functional properties of plant glycolipids (Rastrelli et al., 1997).
Chemical Synthesis for Structural Studies
Research has also focused on the improved synthesis of this compound derivatives. These synthetic strategies are crucial for the preparation of glycerolipids with varying acyl chains and sugar headgroups, aiding in detailed structural studies of such compounds (Mannock et al., 1987).
Role in Triacylglycerol Structure
The compound also plays a role in the structure of triacylglycerols. A study on the crystal structure of a mixed-chain triacylglycerol, which included this compound, sheds light on its structural properties and potential applications in lipid chemistry (Goto et al., 1992).
Propriétés
Formule moléculaire |
C35H64O5 |
|---|---|
Poids moléculaire |
564.9 g/mol |
Nom IUPAC |
[(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-/t33-/m0/s1 |
Clé InChI |
HSQHRRHRYJNSOC-DWCRPSDDSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



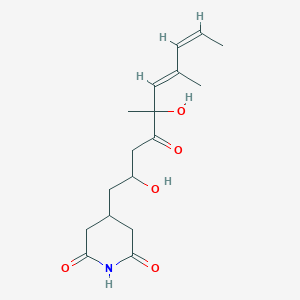
![2-(4-Naphthalen-1-yl-piperazin-1-ylmethyl)-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1243353.png)

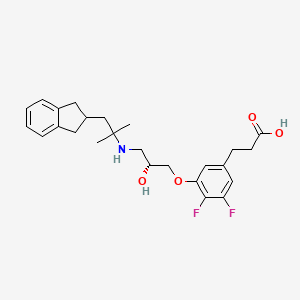
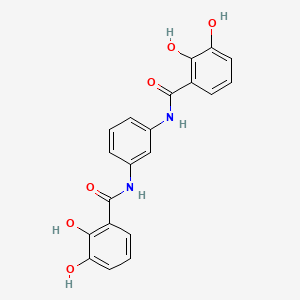
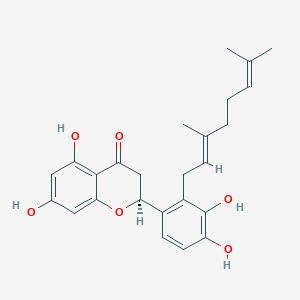

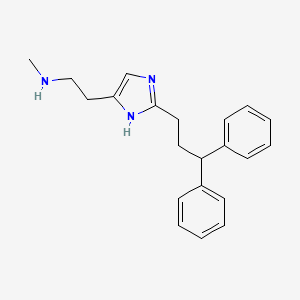
![(3S,4aR,6aR,12aR,12bS)-3-Hydroxy-4,4,6a,12b-tetramethyl-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydrobenzo[f]pyrano[4,3-b]chromen-11(2H)-one](/img/structure/B1243364.png)
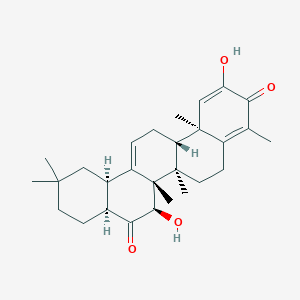
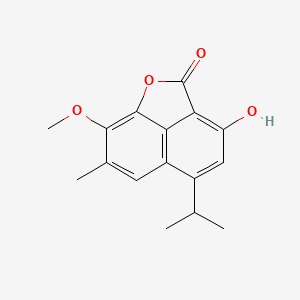
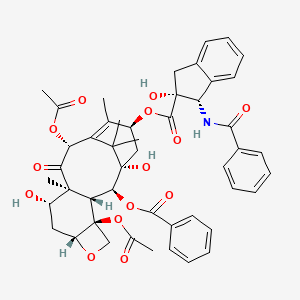
![5,6-Dihydrobenzo[a]naphthacene-8,13-dione](/img/structure/B1243371.png)
